2-(Bromomethyl)-4-methylthiophene
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Overview
Description
2-(Bromomethyl)-4-methylthiophene is an organobromine compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylthiophene typically involves the bromination of 4-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-4-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of biologically active compounds and probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylthiophene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
2-(Bromomethyl)thiophene: Lacks the methyl group at the 4-position, making it less sterically hindered.
4-Methylthiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-4-methylthiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
Uniqueness: 2-(Bromomethyl)-4-methylthiophene is unique due to the presence of both the bromomethyl and methyl groups, which influence its reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
Molecular Formula |
C6H7BrS |
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Molecular Weight |
191.09 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H7BrS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |
InChI Key |
UKNVKPMNKQEJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CBr |
Origin of Product |
United States |
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